

Application Notes and Protocols for D-(+)-Trehalose-d14 in Plant Metabolomics Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-(+)-Trehalose-d14*

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These application notes provide a comprehensive guide for the utilization of **D-(+)-Trehalose-d14** as an internal standard in plant metabolomics studies. The protocols detailed below are designed for accurate quantification of endogenous trehalose and for conducting metabolic flux analysis to understand its role in various physiological and stress-response pathways.

Introduction to D-(+)-Trehalose-d14 in Plant Metabolomics

D-(+)-Trehalose is a non-reducing disaccharide that plays a crucial role in plant growth, development, and stress tolerance. Its precursor, trehalose-6-phosphate (T6P), acts as a key signaling molecule, integrating carbon metabolism with growth and developmental processes. [1][2] Given its low abundance in most plant tissues, accurate quantification of trehalose is essential for understanding its metabolic and signaling functions.[1]

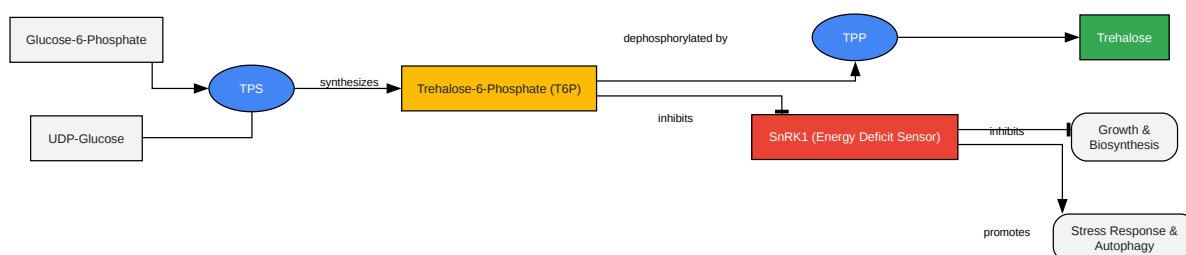
D-(+)-Trehalose-d14 is a stable isotope-labeled form of trehalose, where 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification of endogenous trehalose through isotope dilution mass spectrometry.[3][4]

Applications of D-(+)-Trehalose-d14

- **Absolute Quantification of Endogenous Trehalose:** **D-(+)-Trehalose-d14** is primarily used as an internal standard for the accurate determination of trehalose concentrations in various plant tissues, including leaves, roots, seeds, and flowers.[3][4] This is critical for studying the changes in trehalose levels in response to genetic modifications or environmental stresses.
- **Metabolic Flux Analysis:** By supplying labeled precursors and tracking the incorporation of isotopes into trehalose, researchers can elucidate the dynamics of trehalose biosynthesis and its contribution to metabolic pathways under different conditions.[5][6][7]
- **Validation of Analytical Methods:** **D-(+)-Trehalose-d14** is essential for validating the accuracy, precision, and recovery of analytical methods developed for trehalose quantification in complex plant matrices.

Trehalose Signaling Pathway in Plants

Trehalose metabolism and its signaling cascade are central to plant energy homeostasis. The key components of this pathway are Trehalose-6-Phosphate Synthase (TPS), which synthesizes T6P from glucose-6-phosphate and UDP-glucose, and Trehalose-6-Phosphate Phosphatase (TPP), which dephosphorylates T6P to produce trehalose.[1][8][2][9] T6P itself is a potent signaling molecule that inhibits the activity of the SNF1-related protein kinase 1 (SnRK1), a key sensor of energy deficit in plant cells.[1] By inhibiting SnRK1, T6P promotes growth and biosynthetic processes when sugar availability is high.



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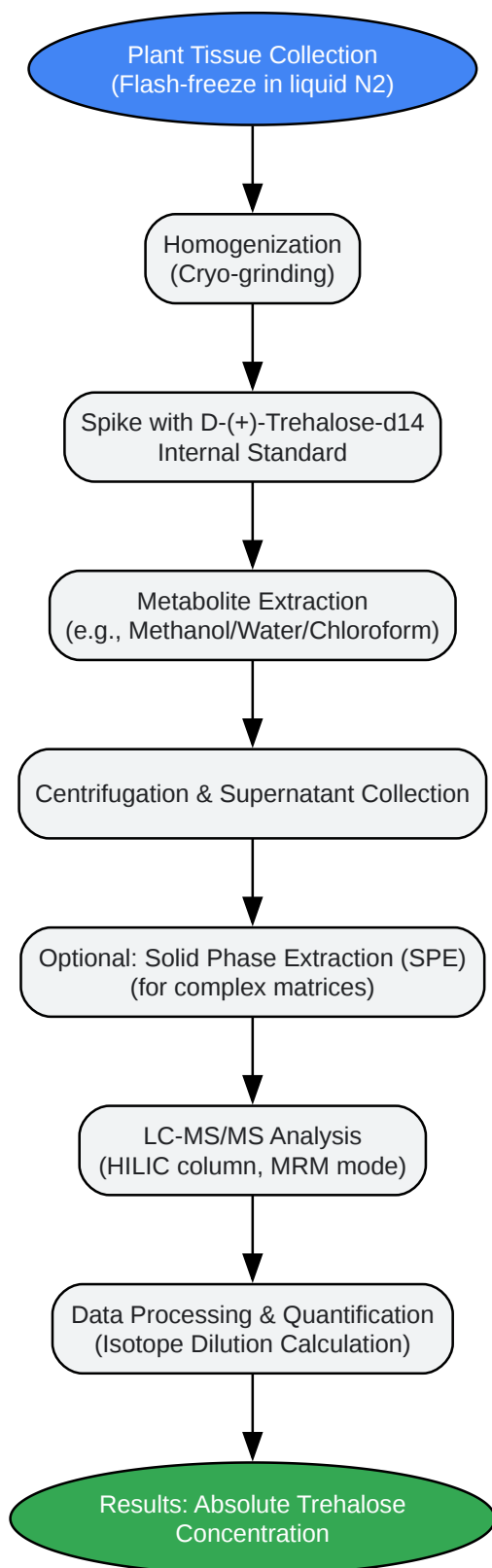
Trehalose biosynthesis and its role in SnRK1 signaling.

Experimental Protocols

The following sections provide detailed protocols for the use of **D-(+)-Trehalose-d14** in plant metabolomics.

Experimental Workflow Overview

The general workflow for quantifying trehalose using **D-(+)-Trehalose-d14** as an internal standard involves several key steps from sample preparation to data analysis.



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Workflow for trehalose quantification using an internal standard.

Protocol 1: Absolute Quantification of Trehalose using LC-MS/MS

This protocol details the steps for quantifying endogenous trehalose in plant tissues using **D-(+)-Trehalose-d14**.

Materials:

- Plant tissue (e.g., *Arabidopsis thaliana* leaves)
- **D-(+)-Trehalose-d14** (as a stock solution of known concentration, e.g., 1 mg/mL in water)
- Liquid nitrogen
- Pre-chilled mortar and pestle or cryo-grinder
- Extraction solvent: Methanol:Water:Chloroform (2.5:1:1, v/v/v), pre-chilled to -20°C
- Microcentrifuge tubes
- Centrifuge (refrigerated)
- LC-MS/MS system with an electrospray ionization (ESI) source
- Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

- Sample Collection and Homogenization:
 - Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[\[9\]](#)
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryo-grinder.[\[9\]](#)
- Internal Standard Spiking and Metabolite Extraction:

- Transfer the frozen powder to a pre-chilled microcentrifuge tube.
- Add a known amount of **D-(+)-Trehalose-d14** internal standard solution. The amount should be chosen to be in a similar range to the expected endogenous trehalose concentration.
- Immediately add 1 mL of pre-chilled extraction solvent.
- Vortex vigorously for 1 minute.
- Incubate on ice for 15 minutes with intermittent vortexing.
- Phase Separation and Supernatant Collection:
 - Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
 - Carefully collect the upper aqueous-methanolic phase containing polar metabolites into a new microcentrifuge tube.
- Sample Preparation for LC-MS/MS:
 - Dry the collected supernatant using a vacuum concentrator.
 - Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
 - Centrifuge at high speed for 5 minutes to pellet any insoluble material and transfer the clear supernatant to an autosampler vial.
- LC-MS/MS Analysis:
 - Chromatography: Use a HILIC column for separation. A typical mobile phase system consists of A) water with a modifier (e.g., 10 mM ammonium acetate) and B) acetonitrile. A gradient elution from high to low organic content is typically used.
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific MRM transitions for both endogenous trehalose and **D-(+)-Trehalose-d14** need to be determined. Based on literature for similar compounds, suggested transitions are:
 - Trehalose (unlabeled): Precursor ion $[M+NH_4]^+$ at m/z 360.1, with product ions around m/z 163.1 and 180.1.[\[10\]](#)
 - **D-(+)-Trehalose-d14**: Precursor ion $[M+NH_4]^+$ at m/z 374.2. Product ions will be shifted by the mass of the deuterium atoms and need to be optimized. A likely fragment would be the loss of a deuterated glucose moiety.
- Optimize collision energies and other MS parameters for maximum signal intensity for both analytes.
- Quantification:
 - Create a calibration curve using known concentrations of unlabeled trehalose spiked with a constant amount of **D-(+)-Trehalose-d14**.
 - Calculate the ratio of the peak area of endogenous trehalose to the peak area of **D-(+)-Trehalose-d14** in the samples.
 - Determine the concentration of endogenous trehalose in the samples by interpolating the peak area ratios on the calibration curve.

Data Presentation

The following tables summarize quantitative data on trehalose levels in different plant species and under various conditions, as well as typical analytical performance data.

Table 1: Trehalose Concentrations in Plant Tissues

Plant Species	Tissue	Condition	Trehalose Concentration	Reference
Arabidopsis thaliana	Whole plant	Wild Type	37 ng/g dry weight	[1]
Arabidopsis thaliana	Flowers	Wild Type	100 ng/g dry weight	[1]
Arabidopsis thaliana	Seedlings	100 mM Sorbitol	0.2 nmol/g fresh weight	[11]
Arabidopsis thaliana	Seedlings	100 mM Trehalose	1.9 nmol/g fresh weight	[11]
Rice (drought-sensitive)	Leaves	Control	1.6 µg/g fresh weight	[6]
Rice (drought-tolerant)	Leaves	Control	3.54 µg/g fresh weight	[6]
Rice	-	Transgenic (overexpressing trehalose biosynthesis genes)	3-10 times higher than non-transgenic	[12]

Table 2: Analytical Method Performance for Trehalose Quantification

Analytical Method	Internal Standard	LOD (Limit of Detection)	LOQ (Limit of Quantification)	Recovery	Reference
LC-MS/MS	¹³ C ¹² -Trehalose	22 nM	28 nM	96-98%	[10]
HILIC-MS	-	3.5 nM	-	80-120% (Accuracy)	[11]
Enzymatic Assay	-	6.3 μM	21 μM	-	[10]
HPLC-RID	-	0.6 mM	2.2 mM	-	[10]

Conclusion

D-(+)-Trehalose-d14 is an invaluable tool for plant metabolomics researchers, enabling precise and accurate quantification of endogenous trehalose. The protocols and data presented here provide a solid foundation for incorporating this internal standard into studies aimed at unraveling the complex roles of trehalose in plant biology. The use of isotope dilution mass spectrometry with **D-(+)-Trehalose-d14** will undoubtedly contribute to significant advancements in our understanding of plant metabolism and signaling.

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- To cite this document: BenchChem. [Application Notes and Protocols for D-(+)-Trehalose-d14 in Plant Metabolomics Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12412086#how-to-use-d-trehalose-d14-in-plant-metabolomics-studies>]

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